![molecular formula C21H22N4O4 B2788385 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide CAS No. 1396624-78-4](/img/structure/B2788385.png)

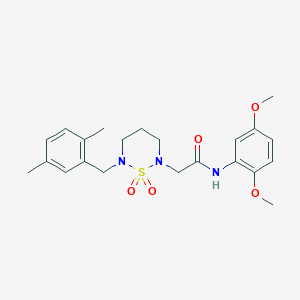

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyphenyl)butanamide”:

Pharmacological Research

This compound is often studied for its potential pharmacological properties. Researchers investigate its efficacy as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and inflammatory conditions. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Chemical Biology

In chemical biology, this compound is used to study the interactions between small molecules and biological systems. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms. This can lead to the identification of new drug targets and the development of novel therapeutic strategies .

Medicinal Chemistry

Medicinal chemists explore the structure-activity relationship (SAR) of this compound to optimize its pharmacokinetic and pharmacodynamic properties. By modifying its chemical structure, researchers aim to enhance its efficacy, reduce toxicity, and improve its overall drug-like properties. This process is crucial for the development of new and effective medications .

Neuroscience Research

This compound is also investigated for its potential effects on the central nervous system. Studies focus on its ability to modulate neurotransmitter systems, which could lead to new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Its impact on synaptic plasticity and neuroprotection is of particular interest .

Oncology

In oncology, this compound is studied for its anti-cancer properties. Researchers examine its ability to inhibit the growth of cancer cells, induce apoptosis, and interfere with cancer cell signaling pathways. Its potential as a chemotherapeutic agent is evaluated through in vitro and in vivo studies, aiming to develop new cancer treatments .

Inflammation and Immunology

The compound’s role in modulating the immune response and reducing inflammation is another area of research. Scientists investigate its effects on various inflammatory pathways and its potential to treat autoimmune diseases and chronic inflammatory conditions. Its ability to inhibit specific inflammatory mediators makes it a promising candidate for anti-inflammatory drugs .

Biochemical Assays

This compound is used in various biochemical assays to study enzyme activity, protein-protein interactions, and cellular signaling pathways. Its specific binding properties make it a useful tool for probing the function of biological molecules and understanding their role in health and disease .

Toxicology Studies

Toxicologists study this compound to assess its safety profile and potential toxic effects. These studies are essential for determining the compound’s suitability for use in humans and for identifying any adverse effects that may arise from its use. Understanding its toxicity is crucial for the development of safe and effective drugs .

These applications highlight the versatility and importance of this compound in scientific research. Each field leverages its unique properties to advance our understanding of biological processes and develop new therapeutic strategies.

Based on general information about similar compounds and their applications in scientific research. Specific studies and detailed data may vary.

Zukünftige Richtungen

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Eigenschaften

IUPAC Name |

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-3-16(19(26)22-15-8-4-5-9-17(15)28-2)25-12-6-7-14(21(25)27)20-23-18(24-29-20)13-10-11-13/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUJBQVZMBUHCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1OC)N2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-Methylimidazol-2-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2788302.png)

![5-cyclopropyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2788303.png)

![Propan-2-yl 2-cyano-2-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2788304.png)

![(3S,6S)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2788306.png)

![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2788307.png)

![N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2788310.png)

![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)

![2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2788325.png)